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Compound of Interest

Compound Name:

N,N-

Dimethylcyclopropanecarboxamid

e

Cat. No.: B099434 Get Quote

An objective guide for researchers, scientists, and drug development professionals on the NMR

spectral characteristics of N,N-Dimethylcyclopropanecarboxamide in comparison to related

small amide molecules.

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR)

spectra of N,N-Dimethylcyclopropanecarboxamide. To offer a comprehensive understanding

of its spectral features, a direct comparison is made with two structurally related amides:

Cyclopropanecarboxamide and N,N-Dimethylformamide. This comparison highlights the

influence of the N,N-dimethyl and cyclopropyl moieties on the chemical shifts of neighboring

protons and carbons. The experimental data for the comparative compounds are provided,

while predicted spectral data are used for N,N-Dimethylcyclopropanecarboxamide due to

the limited availability of public experimental spectra.

Data Presentation: 1H and 13C NMR Data
Comparison
The following tables summarize the 1H and 13C NMR spectral data for N,N-
Dimethylcyclopropanecarboxamide and its selected alternatives.

Table 1: 1H NMR Spectral Data
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

N,N-

Dimethylcyclopro

panecarboxamid

e

N-CH3
~2.9 (syn), ~3.0

(anti)
s, s -

CH (cyclopropyl) ~1.5 m -

CH2

(cyclopropyl)
~0.8, ~0.9 m, m -

Cyclopropanecar

boxamide
NH2 5.63-5.91 br s -

CH (cyclopropyl) 1.43 m -

CH2

(cyclopropyl)
0.98, 0.79 dd, dd

J = 4.42, 2.98; J

= 7.91, 2.95

N,N-

Dimethylformami

de

CHO 8.03 s -

N-CH3 (syn) 2.94 s -

N-CH3 (anti) 2.88 s -

Note: Data for N,N-Dimethylcyclopropanecarboxamide is predicted. "s" denotes singlet, "d"

denotes doublet, "dd" denotes doublet of doublets, "m" denotes multiplet, and "br s" denotes

broad singlet.

Table 2: 13C NMR Spectral Data
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Compound Carbon Assignment Chemical Shift (δ, ppm)

N,N-

Dimethylcyclopropanecarboxa

mide

C=O ~173

N-CH3 (syn) ~35

N-CH3 (anti) ~37

CH (cyclopropyl) ~15

CH2 (cyclopropyl) ~8

Cyclopropanecarboxamide C=O Not Available

CH (cyclopropyl) Not Available

CH2 (cyclopropyl) Not Available

N,N-Dimethylformamide C=O 162.5

N-CH3 (syn) 36.2

N-CH3 (anti) 31.1

Note: Data for N,N-Dimethylcyclopropanecarboxamide is predicted. Publicly available

experimental 13C NMR data for Cyclopropanecarboxamide was not found.

Experimental Protocols
The following provides a general methodology for the acquisition of 1H and 13C NMR spectra

for small organic molecules like N,N-Dimethylcyclopropanecarboxamide.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample

into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The

choice of solvent depends on the solubility of the analyte and should be noted.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

Cap the NMR tube and gently agitate until the sample is completely dissolved.

1H NMR Acquisition Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons.

Number of Scans: 8 to 16 scans, depending on the sample concentration.

Spectral Width: A range that encompasses all expected proton signals, typically 0-12 ppm.

13C NMR Acquisition Parameters:

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds. Due to the longer relaxation times of quaternary carbons, a

longer delay may be necessary for their observation.

Number of Scans: 128 to 1024 scans, or more, are typically required due to the low natural

abundance of 13C.

Spectral Width: A range that encompasses all expected carbon signals, typically 0-220 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the signals in the 1H NMR spectrum.

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualization of NMR Signal Assignments
The following diagrams illustrate the relationship between the chemical structure and the

corresponding NMR signals.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of N,N-
Dimethylcyclopropanecarboxamide.

To cite this document: BenchChem. [A Comparative Analysis of N,N-
Dimethylcyclopropanecarboxamide using 1H and 13C NMR Spectroscopy]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099434#sup-1-
sup-h-and-sup-13-sup-c-nmr-analysis-of-n-n-dimethylcyclopropanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b099434?utm_src=pdf-body
https://www.benchchem.com/product/b099434?utm_src=pdf-body
https://www.benchchem.com/product/b099434#sup-1-sup-h-and-sup-13-sup-c-nmr-analysis-of-n-n-dimethylcyclopropanecarboxamide
https://www.benchchem.com/product/b099434#sup-1-sup-h-and-sup-13-sup-c-nmr-analysis-of-n-n-dimethylcyclopropanecarboxamide
https://www.benchchem.com/product/b099434#sup-1-sup-h-and-sup-13-sup-c-nmr-analysis-of-n-n-dimethylcyclopropanecarboxamide
https://www.benchchem.com/product/b099434#sup-1-sup-h-and-sup-13-sup-c-nmr-analysis-of-n-n-dimethylcyclopropanecarboxamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099434?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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